molecular formula C9H8ClN3 B14037946 2-Chloro-7-methylquinazolin-4-amine

2-Chloro-7-methylquinazolin-4-amine

Cat. No.: B14037946
M. Wt: 193.63 g/mol
InChI Key: IZMTXNNIOHVPOV-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinazolin-4-amine (Molecular Formula: C9H8ClN3, Molecular Weight: 193.63 ) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the quinazoline class of heterocycles, which are recognized as privileged scaffolds in the development of biologically active molecules . The chlorine and amine functional groups on the quinazoline core make it a versatile building block for further synthetic elaboration, particularly through nucleophilic substitution reactions. A primary research application of this compound and its structural analogues is in the synthesis of novel anticancer agents . Quinazoline derivatives are frequently investigated as core structures in protein kinase inhibitors . Researchers utilize this intermediate to develop and explore new compounds with potential therapeutic activity, often by modifying the 2- and 4- positions to create targeted molecules for biological screening . The structural features of this compound provide a functional template for constructing more complex molecules aimed at interacting with specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-chloro-7-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMTXNNIOHVPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Cyclization-Chlorination-Amination

  • Cyclization : 3-Methoxy-4-methylbenzaldehyde → 2,4-dihydroxy-7-methylquinazoline via urea intermediate.
  • Chlorination : POCl₃ converts hydroxyl groups to chlorides.
  • Amination : Selective substitution at position 4 with NH₃.

Route B: Direct Functionalization of Preformed Quinazolines

  • Substrate : 4-Chloro-2-methylquinazoline.
  • Amination : Microwave-assisted reaction with NH₃ yields 2-chloro-7-methylquinazolin-4-amine in 84% yield.

Optimization and Challenges

  • Selectivity : Excess POCl₃ (3–5 equiv.) ensures complete chlorination at position 2.
  • Purification : Recrystallization from hexane/dichloromethane mixtures enhances purity.
  • Yield Improvements : Microwave methods reduce reaction times from hours to minutes.

Comparative Data Table

Method Starting Material Key Reagents Conditions Yield Source
Cyclization-Chlorination 3,4-Dimethoxybenzaldehyde HNO₃, POCl₃, NH₃ 80°C, 6 hr 75%
Microwave Amination 4-Chloro-2-methylquinazoline NH₃, MW irradiation 800 W, 15 min 84%
POCl₃-Mediated Chlorination Quinazolin-4(3H)-one POCl₃, DMF 110°C, 2 hr 78%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
2-Chloro-7-methylquinazolin-4-amine Cl (C2), CH₃ (C7) C₉H₈ClN₃ ~183.63 Compact structure; moderate lipophilicity inferred from methyl group.
2-Chloro-7-methoxyquinazolin-4-amine Cl (C2), OCH₃ (C7) C₉H₈ClN₃O 209.63 Methoxy group enhances polarity; CAS 1107694-98-3.
2-Chloro-N-(4-methylphenyl)quinazolin-4-amine Cl (C2), N-(4-methylphenyl) (C4) C₁₅H₁₂ClN₃ 269.73 Bulky aromatic substituent at C4 increases molecular weight and lipophilicity (LogP: 4.41).
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine Cl (C2), F (C7), N,N-diethyl (C4) C₁₂H₁₃ClFN₃ 269.70 Fluorine increases electronegativity; diethyl group enhances solubility in organic solvents.
7-Methylquinazolin-4-amine (unsubstituted) CH₃ (C7) C₉H₉N₃ 159.19 Simpler analog; lacks chlorine, reducing steric and electronic effects.

Key Differences and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) at C2 increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Methoxy vs. Methyl : Methoxy (OCH₃) increases polarity and hydrogen-bonding capacity compared to methyl (CH₃), affecting solubility and target binding .
  • N-Substituents : Bulky groups (e.g., diethyl, phenyl) at C4 improve selectivity for enzyme active sites but may reduce aqueous solubility .

Industrial Viability :

  • Compounds with simpler substituents (e.g., 2-Chloro-7-methyl) are easier to synthesize but may lack specificity.
  • Fluorinated analogs (e.g., 7-F) require specialized handling but offer enhanced pharmacokinetic profiles .

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